
2-Chloro-N-(3-methylbenzyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-methylbenzyl)isonicotinamide is an organic compound with the molecular formula C14H13ClN2O. It is a derivative of isonicotinamide, where the amide nitrogen is connected to a 3-methylbenzyl group and a chlorine atom is attached to the second position of the isonicotinamide ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-methylbenzyl)isonicotinamide typically involves the reaction of 2-chloroisonicotinic acid with 3-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3-methylbenzyl)isonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Formation of aldehydes or carboxylic acids from the oxidation of the methyl group.
Reduction Reactions: Formation of amines from the reduction of the amide group.
Applications De Recherche Scientifique
2-Chloro-N-(3-methylbenzyl)isonicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-methylbenzyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(4-methylbenzyl)isonicotinamide
- 2-Chloro-N-(3-methylbenzyl)benzamide
- 2-Chloro-N-(3-methylbenzyl)nicotinamide
Uniqueness
2-Chloro-N-(3-methylbenzyl)isonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13ClN2O |
|---|---|
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
2-chloro-N-[(3-methylphenyl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13ClN2O/c1-10-3-2-4-11(7-10)9-17-14(18)12-5-6-16-13(15)8-12/h2-8H,9H2,1H3,(H,17,18) |
Clé InChI |
OLUYXKIOCJLAIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CNC(=O)C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


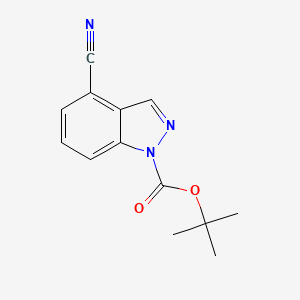
![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)

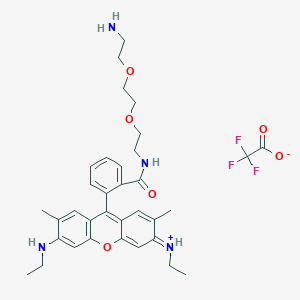
![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)
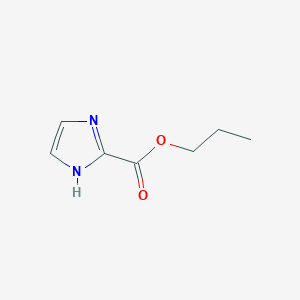

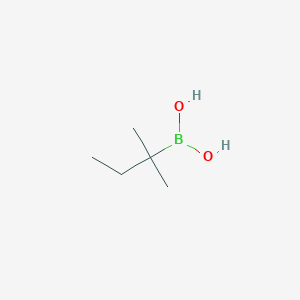
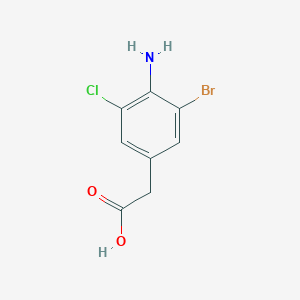
![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)
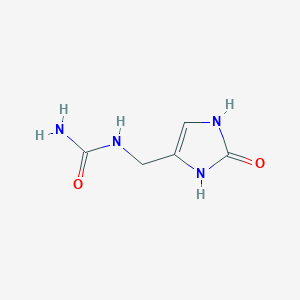
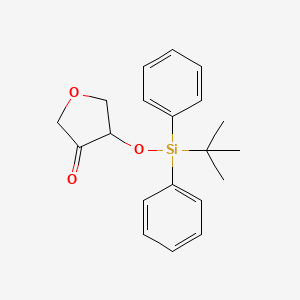
![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)
